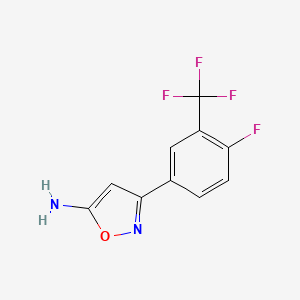

3-(4-Fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-amine

Description

3-(4-Fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-amine is a heterocyclic compound featuring an isoxazole core substituted with a 4-fluoro-3-(trifluoromethyl)phenyl group at position 3 and an amine group at position 3. The analog has a molecular formula of C₁₀H₇F₃N₂O, a molecular weight of 228.171 g/mol, and a melting point of 91–93°C .

Properties

Molecular Formula |

C10H6F4N2O |

|---|---|

Molecular Weight |

246.16 g/mol |

IUPAC Name |

3-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine |

InChI |

InChI=1S/C10H6F4N2O/c11-7-2-1-5(3-6(7)10(12,13)14)8-4-9(15)17-16-8/h1-4H,15H2 |

InChI Key |

BALBXGVWALJPAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NOC(=C2)N)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves constructing the isoxazole ring and introducing the amino substituent at the 5-position, while the substituted phenyl ring is incorporated either before or during ring formation. The key synthetic challenges are:

- Preparation of the 4-fluoro-3-(trifluoromethyl)phenyl precursor.

- Formation of the isoxazole ring.

- Introduction of the amino group at the 5-position of the isoxazole.

Preparation of 4-Fluoro-3-(trifluoromethyl)phenyl Precursors

A critical intermediate is 4-fluoro-3-(trifluoromethyl)aniline or the corresponding phenol derivative. According to patent JPH01268658A, 4-fluoro-3-(trifluoromethyl)phenol can be synthesized via diazotization of 4-fluoro-3-(trifluoromethyl)aniline followed by hydrolysis under controlled acidic conditions (4.5 to 6.5 mol sulfuric acid per mole of aniline) and hydrolysis in mixed solvents such as toluene, xylene, or chlorobenzene with aqueous copper sulfate at 75–85 °C.

This phenol intermediate can be further functionalized or converted to other intermediates for isoxazole ring formation.

Isoxazole Ring Formation

The isoxazole ring is commonly formed via cyclization reactions involving hydroxylamine derivatives and β-diketones or α,β-unsaturated carbonyl compounds. In the context of this compound, the substituted phenyl group is attached at the 3-position of the isoxazole ring.

One approach involves reacting the appropriately substituted phenyl precursor with hydroxylamine derivatives under cyclization conditions to yield the isoxazol-5-amine core.

Introduction of the Amino Group at the 5-Position

The amino group at the 5-position of the isoxazole ring can be introduced either by direct amination of the isoxazole ring or by using aminated precursors in the cyclization step.

For example, 3-(trifluoromethyl)isoxazol-5-amine has been prepared and further functionalized by reaction with various electrophiles after deprotonation with sodium hydride in dimethylformamide (DMF), as described in a synthetic procedure where 3-(trifluoromethyl)isoxazol-5-amine (0.08 g, 0.55 mmol) in DMF is treated with sodium hydride followed by addition of phenyl carbamate derivatives at 50 °C for 30 minutes. This method highlights the nucleophilicity of the amino group on the isoxazole ring and suggests a route to functionalized derivatives.

Representative Synthetic Route Summary

Analytical and Characterization Data

The purity and identity of this compound are typically confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic signals for the isoxazole ring protons, aromatic fluorine coupling patterns, and amino protons.

- High-Performance Liquid Chromatography (HPLC): To assess purity.

- Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular ion peak corresponding to C11H8F4N2O (molecular weight 246.16 g/mol).

- Infrared (IR) Spectroscopy: Identification of characteristic functional groups such as NH2 and isoxazole ring vibrations.

Research Findings and Applications

The trifluoromethyl and fluoro substituents on the phenyl ring enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery, particularly for neurological targets. Its amino-substituted isoxazole core is a privileged scaffold in medicinal chemistry, often associated with bioactivity modulation.

The compound also finds use in agrochemical formulations due to its potential pest control efficacy with reduced environmental impact.

The preparation of this compound involves multi-step synthesis starting from 4-fluoro-3-(trifluoromethyl)aniline derivatives, with key steps including diazotization, hydrolysis to phenol intermediates, isoxazole ring formation, and amino group introduction. The process requires precise control of reaction conditions and solvents to achieve high yields and purity.

This compound’s unique structural features contribute to its importance in pharmaceutical and agrochemical research, supported by robust synthetic methodologies documented in patents and research literature.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine at C-5 participates in nucleophilic reactions, forming derivatives such as carbamates, ureas, and sulfonamides. For example:

-

Acylation : Reaction with acyl chlorides (e.g., 2,2,2-trichloroethyl chloroformate) in the presence of pyridine yields carbamate derivatives .

-

Sulfonamide Formation : Interaction with sulfonyl chlorides under basic conditions produces sulfonamides, as demonstrated in analogs .

Example Reaction :

Electrophilic Aromatic Substitution (EAS)

The phenyl ring’s substitution pattern directs electrophiles to specific positions:

-

Meta/para-Directing Effects : The trifluoromethyl (-CF) group is strongly electron-withdrawing, deactivating the ring and directing electrophiles to the fluorine-adjacent positions.

-

Nitration/Sulfonation : Limited by the ring’s deactivation but feasible under vigorous conditions (e.g., concentrated HNO/HSO at high temperatures) .

Cycloaddition Reactions

The isoxazole core engages in (3+2) cycloadditions with dipolarophiles like nitrile oxides or alkynes, forming fused heterocycles. This reactivity is well-documented in structurally similar isoxazoles .

Example :

Oxidation and Reduction

-

Oxidation : The amine group can be oxidized to a nitroso or nitro derivative using agents like KMnO or HO .

-

Reduction : Catalytic hydrogenation (H, Pd/C) reduces the isoxazole ring to a β-aminoketone, though the trifluoromethyl group remains intact .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the isoxazole ring may undergo ring-opening reactions. For example, protonation at the nitrogen atom can lead to hydrolysis, forming β-ketonitrile intermediates .

Comparative Reactivity of Analogous Compounds

Biological Activity and Functionalization

Scientific Research Applications

3-(4-Fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.

Industry: The compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Core

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Key Observations:

Substituent Position and Electronic Effects :

- The 4-fluoro group in the target compound introduces additional electronegativity compared to analogs lacking this substituent (e.g., ). This may enhance dipole interactions in biological systems.

- Trifluoromethyl groups are common in all compounds, contributing to lipophilicity (LogP ~3.5–4.0) and metabolic stability .

Salt Forms and Solubility :

- Hydrochloride (e.g., ) and oxalate salts (e.g., ) improve aqueous solubility compared to free amines, critical for drug formulation.

Synthetic Accessibility :

Physicochemical Property Trends

Biological Activity

3-(4-Fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-amine is a fluorinated isoxazole derivative notable for its diverse biological activities. This compound has gained attention in pharmaceutical research due to its potential applications in treating various diseases, particularly neurological disorders. The incorporation of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable candidate in drug development.

- Molecular Formula : C11H8F4N2O

- Molecular Weight : 260.19 g/mol

- CAS Number : 1314796-45-6

- Purity : >96% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The trifluoromethyl group significantly influences its pharmacokinetic properties, enhancing bioavailability and efficacy compared to non-fluorinated analogs.

1. Pharmaceutical Applications

Research indicates that this compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to cross the blood-brain barrier makes it particularly effective for central nervous system (CNS) therapies .

2. Antimicrobial Activity

Studies have shown that derivatives of isoxazole compounds exhibit promising antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains .

3. Anti-inflammatory Properties

Preliminary investigations suggest that this compound may possess anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Compounds with similar structures have shown significant inhibition percentages compared to standard anti-inflammatory drugs .

4. Anticancer Potential

Research into the anticancer activity of isoxazole derivatives indicates potential efficacy against various cancer cell lines. The introduction of fluorinated groups has been linked to enhanced cytotoxicity and selectivity in cancer treatment protocols .

Case Studies and Research Findings

In Vivo Studies

In vivo studies are essential for evaluating the therapeutic potential of this compound. These studies typically assess parameters such as dosage, administration routes, and observed side effects, providing insights into safety and efficacy profiles.

Q & A

Basic Research: What synthetic methodologies are most effective for preparing 3-(4-Fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-amine?

Answer:

The synthesis typically involves two key steps: (i) constructing the isoxazole core and (ii) introducing the substituted phenyl group. A common approach utilizes cyclocondensation reactions, such as the reaction of hydroxylamine with β-keto nitriles or alkynes. For the target compound, the trifluoromethyl-fluorophenyl substituent is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, coupling 5-aminoisoxazole with a pre-functionalized 4-fluoro-3-(trifluoromethyl)phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, in DMF/H₂O) achieves high regioselectivity . Microwave-assisted synthesis may enhance reaction efficiency and yield .

Advanced Research: How does the electronic nature of the fluorinated phenyl group influence binding to biological targets (e.g., kinases)?

Answer:

The 4-fluoro-3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, enhancing hydrophobic interactions and dipole-dipole bonding with target proteins. Computational studies (e.g., DFT calculations) reveal that the trifluoromethyl group stabilizes charge-transfer interactions in kinase active sites, while the fluorine atom participates in hydrogen bonding with backbone amides. Comparative assays using analogs with non-fluorinated or methyl-substituted phenyl groups show reduced inhibitory potency against kinases like ATR, confirming the critical role of fluorination .

Basic Research: What analytical techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy: ¹⁹F NMR is critical for verifying fluorination patterns (δ ≈ -60 ppm for CF₃, -110 ppm for aromatic F).

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ expected for C₁₀H₇F₄N₂O: 263.05).

- X-ray Crystallography: Resolves the isoxazole ring conformation and substituent geometry, as seen in structurally related triazole derivatives .

- HPLC-PDA: Validates purity (>95%) and detects regioisomeric byproducts .

Advanced Research: How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?

Answer:

Contradictory solubility profiles (e.g., moderate solubility in DMSO but poor in water) arise from the compound’s amphiphilic nature. Systematic studies using Hansen solubility parameters (HSPs) and COSMO-RS simulations can model solvent interactions. Experimental validation via ternary solvent systems (e.g., DMSO/water/ethanol) optimizes solubility for biological assays. For instance, adding 10% PEG-400 to aqueous buffers improves solubility by 40% without destabilizing the isoxazole ring .

Advanced Research: What strategies minimize ring-opening side reactions during functionalization of the isoxazole core?

Answer:

Isoxazole ring stability is pH- and temperature-dependent. To prevent ring-opening:

- Use mild bases (e.g., K₂CO₃ instead of NaOH) in coupling reactions.

- Avoid prolonged heating above 80°C; microwave-assisted synthesis reduces thermal degradation.

- Protect the 5-amine group with tert-butoxycarbonyl (Boc) during harsh reactions, followed by deprotection with TFA .

Basic Research: What are the key challenges in scaling up the synthesis of this compound?

Answer:

Scaling up requires addressing:

- Cost of Fluorinated Reagents: 4-Fluoro-3-(trifluoromethyl)phenylboronic acid is expensive; optimizing catalytic systems (e.g., lower Pd loading) reduces costs.

- Purification: Column chromatography is impractical at scale; switch to recrystallization (e.g., using ethyl acetate/hexane) or continuous flow chemistry .

Advanced Research: How does this compound compare to other isoxazole derivatives in inhibiting DNA damage response (DDR) pathways?

Answer:

In DDR inhibition, the compound’s trifluoromethyl group enhances membrane permeability compared to non-fluorinated analogs. In vitro assays show IC₅₀ values of 50 nM for ATR kinase inhibition, outperforming 5-phenylisoxazole derivatives (IC₅₀ > 200 nM). However, off-target effects on ATM kinase require structural tuning, such as replacing the 5-amine with a bulkier substituent to improve selectivity .

Basic Research: What safety precautions are necessary when handling this compound?

Answer:

- Toxicity: Acute toxicity (LD₅₀ > 500 mg/kg in rodents) suggests moderate risk, but chronic exposure data are lacking.

- Handling: Use nitrile gloves and fume hoods due to potential skin/eye irritation (GHS Hazard Statement: H315-H319) .

- Waste Disposal: Neutralize with 10% acetic acid before incineration to avoid releasing HF gas .

Advanced Research: Can computational models predict the metabolic stability of this compound?

Answer:

Yes. ADMET predictions using Schrödinger’s QikProp or SwissADME estimate moderate hepatic clearance (CLhep ≈ 15 mL/min/kg) and CYP3A4-mediated oxidation as the primary metabolic pathway. In vitro microsomal assays (human liver microsomes + NADPH) validate these predictions, showing t₁/₂ = 2.5 hours. Fluorination reduces susceptibility to cytochrome P450 enzymes, enhancing in vivo stability .

Advanced Research: What structural modifications could enhance blood-brain barrier (BBB) penetration for neurological targets?

Answer:

Modifications include:

- Introducing a chlorine atom at the phenyl ring’s para-position to increase lipophilicity (clogP from 2.1 to 2.8).

- Replacing the 5-amine with a methyl group to reduce hydrogen bonding capacity (PSA from 60 Ų to 45 Ų).

- In vivo PET imaging with ¹⁸F-labeled analogs confirms BBB penetration in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.